
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a sulfonamide group attached to a dimethylbenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Sulfonamide Formation: The final step involves the reaction of the methoxypyrimidine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of a pyrimidine ring.
2-aminopyrimidine derivatives: These compounds have a similar pyrimidine core but differ in the substitution pattern.
Uniqueness
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the sulfonamide group on the pyrimidine ring enhances its potential as a versatile building block in medicinal chemistry .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a pyrimidine ring and a sulfonamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₆N₂O₃S. The presence of the methoxy group on the pyrimidine ring and the sulfonamide group suggests that this compound may exhibit significant biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways.
Research indicates that this compound acts as an inhibitor of cytochrome P450 17A1 (CYP17), an enzyme critical in steroidogenesis. This inhibition could have therapeutic implications for hormone-related disorders and certain cancers, where modulation of steroid hormone levels is beneficial.
Biological Activities
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide | Contains an amino group instead of a pyrimidine ring | Exhibits different biological activities compared to the target compound |
4-chloro-2,5-dimethylbenzenesulfonamide | Lacks the methoxy and pyrimidine functionalities | Different reactivity profile due to chlorine substitution |
N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide | Contains a furan ring instead of pyrimidine | Potentially different pharmacokinetics and bioactivity |
This table highlights how structural variations can lead to differing biological activities and applications in medicinal chemistry.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, existing research on related compounds provides valuable insights into its potential:
-
In Vitro Studies :
- Initial studies have shown that compounds with similar structures can effectively inhibit CYP17 activity. These findings suggest that further exploration of this compound could yield promising results in therapeutic contexts.
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Pharmacological Investigations :
- Ongoing research into sulfonamides indicates that modifications to the chemical structure can significantly enhance biological activity. This underscores the importance of systematic studies on this compound to optimize its pharmacological profile.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-4-5-10(2)12(6-9)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRVDEKOCFGXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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